Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-nitro-1-(4-nitrophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-2-22-12(17)11-10(16(20)21)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXYACGVTRGWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base, typically under reflux conditions.
Major Products Formed
Reduction: Ethyl 4-amino-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (SI-51)
- Molecular Formula : C₁₂H₁₁N₃O₄
- Molecular Weight : 261.24 g/mol
- Key Differences : Lacks the nitro group at pyrazole position 4.
- Synthesis: Synthesized from 4’-nitroacetophenone via cyclization, yielding 52% as a yellow solid .
- Applications : Used as a precursor for carboxylic acid derivatives (e.g., 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid) in enzyme inhibition studies .
Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Ethyl 4-nitro-1H-pyrazole-3-carboxylate
- Molecular Formula : C₆H₇N₃O₄
- Molecular Weight : 185.14 g/mol
- Key Differences : Lacks the 4-nitrophenyl substituent, reducing steric bulk and aromatic interactions.
- Applications : Simpler structure used in heterocyclic synthesis and coordination chemistry .
Physicochemical and Functional Properties
Crystallographic and Computational Insights
- DFT Studies: Analogous compounds (e.g., Ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate) have been optimized using B3LYP/6-31G(d) methods to predict electronic properties and reactivity .
Biological Activity
Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS No. 21443-85-6) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique functional groups, including two nitro groups and an ethyl ester. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀N₄O₆
- Molecular Weight : 306.23 g/mol
- CAS Number : 21443-85-6
The structure features a pyrazole ring with nitro substituents that enhance its reactivity and biological activity. The presence of the ethyl ester group allows for further chemical modifications, making it a versatile candidate in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the pyrazole ring through cyclization. This process can be optimized using various solvents and catalysts to enhance yield and purity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has shown significant activity against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 to 0.25 μg/mL for certain derivatives, indicating potent antimicrobial effects .
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated.
| Pathogen Tested | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cell Lines : This compound exhibits cytotoxic effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells .
- Mechanisms of Action : The anticancer activity may be attributed to several mechanisms such as:
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Nitrophenyl-1H-pyrazole-3-carboxylate | Lacks ethyl ester | Moderate antibacterial properties |
| Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Similar structure, different substitution | Limited anticancer activity |
| 4-Nitrophenyl-1H-pyrazole-3-carboxylic acid | Carboxylic acid analog | Lower overall activity |
Case Studies
In a recent study focusing on the biological evaluation of pyrazole derivatives, this compound was highlighted for its promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial effects against resistant strains . The study employed both in vitro assays and molecular modeling to predict interactions with biological targets.
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, a multi-step protocol may start with the formation of a pyrazole core via condensation of 4-nitrophenylhydrazine with ethyl acetoacetate derivatives under acidic conditions, followed by nitration at the 4-position of the pyrazole ring. Key parameters include temperature control (reflux in ethanol or THF) and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄) to ensure regioselectivity .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance nitro group incorporation.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
| Synthetic Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 65–75 | Reflux in ethanol, 12 h | |
| Nitration Post-Functionalization | 50–60 | HNO₃/H₂SO₄, 0°C to RT |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolves bond lengths, angles, and nitro group orientation. For example, the dihedral angle between the pyrazole and nitrophenyl rings is critical for assessing planarity .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, nitro groups at ~150 ppm) .
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and ester (1720 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification ():
- Hazards : Acute toxicity (oral), skin/eye irritation, respiratory sensitization.
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 masks.
- Engineering Controls : Use fume hoods for synthesis and avoid aerosol formation during weighing .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of nitro groups in the compound’s reactivity and biological activity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of nitro-substituted vs. non-nitro analogs in nucleophilic substitution or redox reactions.
- DFT Calculations : Model electron-withdrawing effects of nitro groups on aromatic ring electron density and HOMO-LUMO gaps .
- Isotopic Labeling : Track nitro group reduction pathways using ¹⁵N-labeled compounds .
Q. What strategies validate contradictory reports on the compound’s antimicrobial activity?
- Methodological Answer :
- Standardized Assays : Replicate MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using CLSI guidelines.
- Synergistic Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
- Resistance Profiling : Perform genomic sequencing of resistant mutants to pinpoint target mutations .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets of kinases (e.g., EGFR).
- MD Simulations : Run 100-ns trajectories to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys721) .
- QSAR Models : Corporate nitro group electronegativity and logP values to predict activity across analogs .
Q. What analytical techniques resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
